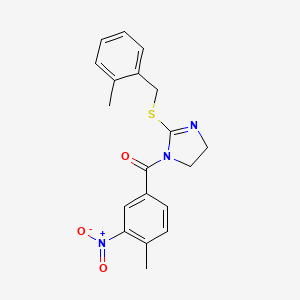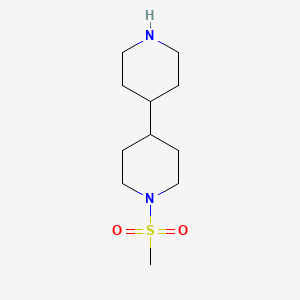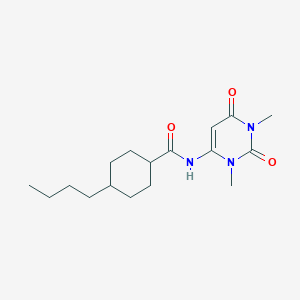![molecular formula C20H16F3N3O4 B2754056 Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate CAS No. 1024594-48-6](/img/structure/B2754056.png)
Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule is a complex organic compound with several functional groups. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an oxadiazole ring (a five-membered ring containing two oxygen atoms and two nitrogen atoms), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). These groups are common in many pharmaceuticals and agrochemicals due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the oxadiazole ring and the trifluoromethyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is often associated with increased chemical stability and lipophilicity, which could affect how the compound interacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is often associated with increased stability and lipophilicity, which could affect properties like solubility and boiling point .Scientific Research Applications
Synthesis and Biological Assessment
A study by Sathyanarayana D. Shankara et al. (2022) on the synthesis of 1,3,4-Oxadiazoles derivatives explores the creation of new compounds through a multistep reaction sequence. These derivatives were tested for their anti-cancer and anti-diabetic properties, with some showing significant activity against the LN229 Glioblastoma cell line and lowering glucose levels in a Drosophila melanogaster model, highlighting their potential therapeutic applications (Sathyanarayana D. Shankara et al., 2022).
Antibacterial Properties
Another study conducted by A. Kakanejadifard et al. (2013) on Schiff base compounds containing 1,2,5-oxadiazol groups demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus cereus. This research points to the potential use of these compounds in developing new antibacterial agents (A. Kakanejadifard et al., 2013).
Antihypertensive α-Blocking Agents
Research on the synthesis of thiosemicarbazides, triazoles, and Schiff bases by B. F. Abdel-Wahab et al. (2008) highlights the antihypertensive α-blocking activity of these compounds. This study underscores the chemical versatility of such structures and their potential in medicinal chemistry for addressing hypertension (B. F. Abdel-Wahab et al., 2008).
Crystal Structure Analysis
Zhengyi Li et al. (2015) detailed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, providing insights into the molecular configuration and interactions of similar compounds. Understanding the crystal structures of such molecules can be crucial for designing drugs with optimized properties (Zhengyi Li et al., 2015).
Anticancer Evaluation
A study on the design, synthesis, and anticancer evaluation of benzamides containing 1,3,4-oxadiazole by B. Ravinaik et al. (2021) demonstrated that these compounds possess significant anticancer activity against various cancer cell lines. This suggests the compound's scaffold could be beneficial in developing new anticancer drugs (B. Ravinaik et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to regulate inflammation, suggesting potential involvement in inflammatory pathways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
properties
IUPAC Name |
methyl 2-phenyl-2-[[2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c1-29-19(28)17(12-6-3-2-4-7-12)24-15(27)11-16-25-18(26-30-16)13-8-5-9-14(10-13)20(21,22)23/h2-10,17H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJQYZUUGNIVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

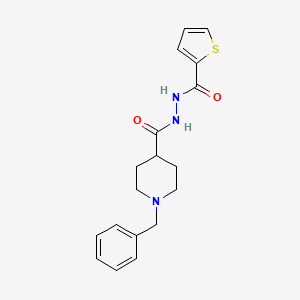


![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)
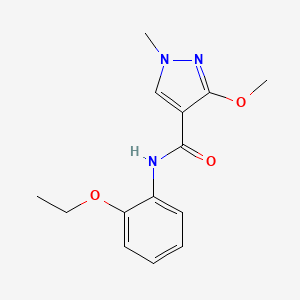


![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)
![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)
